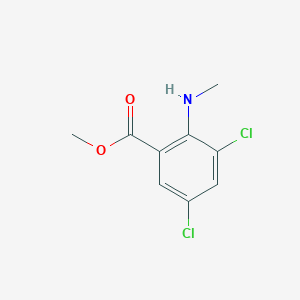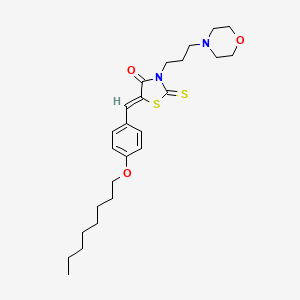![molecular formula C22H20N4O3S B12127592 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B12127592.png)
3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is a complex organic compound that combines a benzothiazole moiety with a pyrazine carboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The pyrazine carboxamide moiety is then introduced through a condensation reaction with a pyrazine derivative.
Reaction Conditions:
Temperature: Typically, reactions are carried out at elevated temperatures (80-120°C) to facilitate cyclization and condensation.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Catalysts: Acid or base catalysts may be used to enhance reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of great interest in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit specific enzymes involved in disease progression or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide
- This compound
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific combination of benzothiazole and pyrazine carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H20N4O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-28-16-8-7-14(13-17(16)29-2)9-10-25-21(27)19-20(24-12-11-23-19)22-26-15-5-3-4-6-18(15)30-22/h3-8,11-13H,9-10H2,1-2H3,(H,25,27) |
InChIキー |
VJUXYRDJWRQAAT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)-](/img/structure/B12127521.png)



![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)


![5-[4-(Trifluoromethyl)phenyl]furan-2-methanol](/img/structure/B12127565.png)

![N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B12127571.png)

![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127580.png)

